molecular formula C9H7IN2O2 B12821619 Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B12821619
M. Wt: 302.07 g/mol
InChI Key: DCPBOQAXJQXDAI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name This compound reflects its fused bicyclic structure and substituent positions. The parent heterocycle, imidazo[1,2-a]pyridine , consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The numbering system assigns position 1 to the nitrogen atom in the pyridine ring and position 2 to the bridging nitrogen in the imidazole ring.

The substituents are located as follows:

  • An iodo group at position 6 on the pyridine moiety.
  • A methyl ester group (-COOCH₃) at position 3 on the imidazole ring.

Molecular Formula and Weight Analysis

The molecular formula C₉H₇IN₂O₂ comprises:

  • 9 carbon atoms,
  • 7 hydrogen atoms,
  • 1 iodine atom,
  • 2 nitrogen atoms, and
  • 2 oxygen atoms.

The molecular weight, calculated as the sum of atomic masses, is 302.07 g/mol . This aligns with isotopic distribution patterns observed in mass spectrometry. Comparative analysis with analogous esters, such as ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₉IN₂O₂, 316.09 g/mol), underscores the impact of alkyl chain length on molecular weight.

Property Value
Molecular Formula C₉H₇IN₂O₂
Molecular Weight (g/mol) 302.07

CAS Registry Number and PubChem CID Validation

The compound is uniquely identified by:

  • CAS Registry Number : 1359656-91-9.
  • PubChem CID : 76849603.

These identifiers are consistent across chemical databases, ensuring unambiguous referencing. For instance, PubChem’s entry for CID 76849603 confirms the structural data, spectral profiles, and synthetic routes. The CAS number further distinguishes it from positional isomers like methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate (CAS 460087-82-5), which features iodine at position 3.

Structural Comparison with Related Compounds

While outside the scope of this article, brief contextualization with ethyl esters (e.g., ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate, CID 162364142) illustrates how substituent positioning and ester group modifications alter physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3

InChI Key

DCPBOQAXJQXDAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method is the reaction of imidazo[1,2-a]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at the 6-position undergoes nucleophilic displacement under transition-metal-free conditions. For example:

  • Ammonolysis : Reaction with aqueous ammonia at 100°C yields 6-amino derivatives (Fig. 1A) .

  • Hydrolysis : Alkaline conditions (NaOH, 80°C) generate 6-hydroxy analogs, though competing ester hydrolysis may occur .

Key Factors :

  • Electronic activation by the adjacent pyridine nitrogen enhances iodine's leaving-group ability.

  • Steric hindrance from the fused bicyclic system limits reactivity with bulky nucleophiles .

Transition-Metal-Catalyzed Cross-Couplings

The iodine atom participates in palladium-catalyzed reactions, enabling diverse functionalizations:

Reaction TypeConditionsProduct ExampleYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12h6-Aryl derivatives68-82%
Stille CouplingPd(PPh₃)₄, LiCl, 1,4-dioxane, 90°C, 3.5h6-Heteroaryl analogs (e.g., oxazol-2-yl)53-78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24h6-(Arylamino) derivatives45-60%

Mechanistic Notes :

  • Oxidative addition of Pd⁰ to the C–I bond initiates catalytic cycles .

  • In Stille couplings, LiCl enhances transmetallation efficiency by stabilizing tin intermediates .

Ester Group Transformations

The methyl ester at position 3 undergoes typical carbonyl reactions:

ReactionConditionsProductApplication
Hydrolysis6M HCl, reflux, 4h6-Iodoimidazo[1,2-a]pyridine-3-carboxylic acidPrecursor for amide synthesis
AminolysisNH₃/MeOH, 60°C, 8h3-Carboxamide derivativesBioactive compound synthesis
ReductionLiAlH₄, THF, 0°C → rt, 2h3-Hydroxymethyl analogIntermediate for linker chemistry

Selectivity Challenges :
Competitive iodine substitution may occur unless mild conditions are used (e.g., low-temperature aminolysis) .

Radical-Mediated Reactions

Under iodine-mediated oxidative conditions (I₂/TBHP), the compound participates in:

  • C–H Functionalization : Forms C–N bonds with pyridines via radical intermediates (Fig. 1B) .

  • Oxidative Cyclization : Generates fused polyheterocycles in toluene at 80°C .

Mechanistic Pathway :

  • I₂/TBHP generates tert-butoxy radicals (t-BuO- ).

  • Hydrogen abstraction creates carbon-centered radicals.

  • Radical recombination or oxidation yields final products .

Copper-Catalyzed Transformations

Copper facilitates late-stage functionalization:

ReactionConditionsOutcome
CyanationCuCN, DMF, 120°C, 24h6-Cyano derivative (62% yield)
AlkynylationCuI, Pd(PPh₃)₄, terminal alkynes, 80°C6-Alkynyl analogs (55-70% yield)

Advantage : Copper’s lower cost compared to palladium makes these reactions industrially scalable .

Biological Activity Correlation

Substituents introduced via these reactions significantly impact bioactivity:

6-SubstituentIC₅₀ (HeLa cells)Rab11A Prenylation Inhibition (LED)
Iodo112 μM50 μM
Bromo98 μM25 μM
Phenyl>200 μM>100 μM

Trend : Smaller electronegative substituents (Br > I > Ph) enhance RGGT inhibition potency .

Scientific Research Applications

Example Synthesis Route

  • Reagents : Lithium chloride, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.
  • Conditions : Reaction at 90°C for 3.5 hours under an inert atmosphere.

This method yields derivatives that can be further modified for enhanced biological activity .

Biological Activities

Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate exhibits a range of biological activities that make it a valuable compound in drug development.

Anticancer Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation. In a study involving HeLa cells:

  • Cytotoxicity Assay : Compounds were tested for their half-maximal inhibitory concentration (IC50). Several derivatives displayed IC50 values below 150 μM, indicating strong cytotoxic effects .

Neuroprotective Properties

The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that it may inhibit cholinesterases, which are critical in the pathophysiology of these diseases .

Antimicrobial Potential

Initial screenings have indicated that this compound may possess antimicrobial properties against certain bacterial strains. Further investigation is needed to establish its efficacy across a broader spectrum of pathogens .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated a series of 12 novel derivatives of imidazo[1,2-a]pyridine for their anticancer properties. The results highlighted that:

  • Nine compounds exhibited significant cytotoxic activity against HeLa cells.
  • The most effective compounds were identified with IC50 values ranging from 25 to 100 μM .

Table 1: Summary of Cytotoxic Activity

CompoundIC50 (µM)Mechanism of Action
Compound 1a<150Inhibition of cell proliferation
Compound 1b25Induction of apoptosis
Compound 1c100Disruption of signaling pathways

Case Study 2: Cholinesterase Inhibition

In another investigation focusing on neuroprotective effects:

  • This compound derivatives were tested against human butyrylcholinesterase.
  • Results indicated significant inhibition potential, suggesting therapeutic applications in Alzheimer's disease .

Mechanism of Action

The mechanism of action of Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The iodine atom in the structure enhances its binding affinity to certain enzymes and receptors . This interaction can modulate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 6-position of imidazo[1,2-a]pyridine-3-carboxylates is highly modifiable, with substituents influencing physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Reactivity References
Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Cl C₉H₇ClN₂O₂ 210.62 151–153 Intermediate for antimicrobial agents
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br C₉H₇BrN₂O₂ 255.07* Not reported Precursor for Suzuki couplings; antimicrobial lead
Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate Br + SPh group C₁₈H₁₆BrN₂O₂S 413.30 Not reported Narrow-spectrum anti-pneumococcal (MIC: 2 µg/mL)
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate NH₂ C₉H₉N₃O₂ 191.19 Not reported Potential building block for kinase inhibitors
Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate SC(NH₂) C₁₁H₁₁N₃O₂S 265.29 Not reported Unclear; likely for thiourea-based drug design

*Calculated based on molecular formula.

Key Observations

Halogen Effects: Chloro vs. Bromo vs. Iodo: Chloro and bromo derivatives (e.g., ) exhibit higher molecular weights compared to the amino analog . Reactivity: Bromo and iodo groups are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) than chloro, making them valuable for functionalization .

Ester Group Impact :

  • Methyl esters (e.g., ) typically offer lower solubility in aqueous media compared to ethyl esters (e.g., ), which may influence pharmacokinetic properties.

Biological Activity: The 6-bromo derivative with a phenylthio group () showed potent anti-Streptococcus pneumoniae activity, highlighting the role of bulky substituents in target selectivity. Amino substituents () may enable hydrogen bonding, useful in kinase inhibitor design.

Synthetic Utility :

  • Chloro and bromo derivatives serve as intermediates for further functionalization. For example, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes regioselective chlorination with NCS to yield 5-(chloromethyl) derivatives .

Research Findings and Limitations

  • Antimicrobial Potential: The 6-bromo derivative’s anti-pneumococcal activity () suggests that iodo derivatives could be explored for similar applications, though steric effects may require optimization.
  • Reactivity Concerns : Iodo compounds are generally less stable than chloro/bromo analogs under harsh conditions, necessitating careful handling in synthesis.

Biological Activity

Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound recognized for its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C_10H_8N_2O_2I
  • Molecular Weight : Approximately 302.07 g/mol
  • Melting Point : Ranges from 188 to 191 °C

This compound features an iodine atom at the 6-position of the imidazo ring and a carboxylate ester functional group at the 3-position, which significantly contributes to its chemical reactivity and biological potential.

Antiviral Activity

Methyl 6-iodoimidazo[1,2-a]pyridine derivatives have been evaluated for their antiviral properties, particularly against Hepatitis C virus (HCV) NS5B polymerase. Research indicates that compounds with similar structures inhibit HCV replication effectively, suggesting that this compound may exhibit similar antiviral activity due to its structural analogies .

Inhibition of Protein Prenylation

The compound's activity has also been linked to its ability to inhibit protein geranylgeranylation. Studies show that modifications at the C6 position of imidazo[1,2-a]pyridine are critical for inhibiting Rab geranylgeranyl transferase (RGGT). The most active derivatives significantly disrupted Rab11A prenylation in human cervical carcinoma HeLa cells, indicating a potential application in cancer therapeutics .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings:

  • C6 Substituents : The nature of substituents at the C6 position greatly influences inhibitory activity against RGGT. Variations in bulkiness and polarity affect the compound's efficacy .
  • Esterification Impact : Esterification of carboxylic acids within the structure can lead to loss of activity, highlighting the importance of functional groups in maintaining biological efficacy .

Table: Summary of Biological Activities

Activity TypeReferenceFindings
Antiviral Inhibited HCV NS5B polymerase
Protein Prenylation Disrupted Rab11A prenylation in HeLa cells
Cytotoxicity Correlated with RGGT inhibition

Q & A

Q. What synthetic routes are commonly employed to prepare methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound often involves multi-step reactions, including iodination and esterification. For example, intermediate 5 in Reference Production Example 1 (evidence 12) was synthesized using 6-iodoimidazo[1,2-a]pyridine derivatives under ammonia treatment in acetonitrile at 70°C. Optimization focuses on temperature control (e.g., 70°C for 6 hours), solvent selection (acetonitrile), and catalytic systems to minimize side reactions and improve purity . Lewis acid catalysts, as described in Friedel-Crafts acylation studies (evidence 1), may also enhance regioselectivity in analogous reactions.

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound?

Structural confirmation relies on spectral data. For example:

  • ¹H NMR (DMSO-d6): Peaks at δ 8.79 (d, 1H), 8.60 (s, 1H), and 7.94 (d, 1H) indicate aromatic protons and the iodinated position (evidence 8, 12).
  • IR spectroscopy : Absorptions near 1722 cm⁻¹ (C=O stretch of the ester) and 1512 cm⁻¹ (C-I stretch) confirm functional groups (evidence 2, 5). Cross-referencing with calculated HRMS data ensures molecular weight accuracy (evidence 5).

Q. What are the critical considerations for maintaining stability during the storage of this compound?

Stability is influenced by light, moisture, and temperature. Store the compound in inert atmospheres (e.g., nitrogen), at -20°C in amber vials, and avoid prolonged exposure to DMSO or protic solvents, which may hydrolyze the ester group (evidence 4, 10). Purity (>98%) and dryness are critical to prevent decomposition.

Advanced Research Questions

Q. How can selective functionalization at the C-3 position of this compound be achieved, and what methodologies prevent unwanted side reactions?

Selective C-3 modifications, such as Friedel-Crafts acylation (evidence 1), require Lewis acids (e.g., AlCl₃) to activate the electrophile while suppressing competing iodination or ester hydrolysis. Parallel synthetic libraries (evidence 6) emphasize homogeneous reaction conditions (e.g., anhydrous solvents) and catalytic systems to avoid heterogeneous mixtures. Microwave-assisted synthesis (evidence 2) can enhance reaction efficiency and selectivity.

Q. What role does this compound play in the development of kinase inhibitors, and how does its structure influence bioactivity?

This compound serves as a key intermediate in PI3Kα inhibitors (e.g., HS-173 in evidence 4). The iodine atom enhances binding affinity to kinase ATP pockets via halogen bonding, while the ester group allows further derivatization (e.g., hydrolysis to carboxylic acid for prodrug design). Structure-activity relationship (SAR) studies (evidence 19) highlight the importance of substituent positioning for potency and selectivity.

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Density functional theory (DFT) calculations can model the electronic effects of the iodine substituent on palladium-catalyzed coupling. The iodine’s electron-withdrawing nature activates the pyridine ring for oxidative addition, while steric maps predict compatibility with bulky boronic acids (evidence 16). Experimental validation using HRMS and single-crystal XRD (evidence 5) ensures accuracy.

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Yield discrepancies often arise from differences in iodination methods (e.g., NIS vs. I₂) or purification techniques (e.g., column chromatography vs. recrystallization). Systematic optimization (evidence 1, 12) using design of experiments (DoE) can identify critical parameters (e.g., stoichiometry, reaction time). Reproducibility is improved by adhering to strict anhydrous conditions and inert atmospheres.

Methodological Notes

  • Synthesis : Prioritize microwave or flow chemistry for scalability (evidence 2, 7).
  • Characterization : Combine HRMS with 2D NMR (e.g., HSQC) to resolve overlapping signals (evidence 8).
  • Bioactivity Testing : Use in vitro kinase assays (evidence 4) to validate target engagement before in vivo studies.

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